PDE Hydrolysis Resistance: Sp-cGMPS Exhibits >1000-Fold Slower Enzymatic Cleavage than Native cGMP
Sp-cGMPS demonstrates profound resistance to hydrolysis by retinal rod outer segment (ROS) phosphodiesterase. The maximal hydrolysis rate (Vmax) for Sp-cGMPS is 3.7 s⁻¹, which is approximately 1080-fold slower than the 4000 s⁻¹ observed for native cGMP under identical experimental conditions [1]. Among three hydrolysis-resistant cGMP analogs evaluated in this study, Sp-cGMPS (3.7 s⁻¹) was cleaved 2-fold slower than 8-Br-cGMP (7.3 s⁻¹) and >18-fold faster than Rp-cGMPS (<0.2 s⁻¹) [1].
| Evidence Dimension | Maximal PDE hydrolysis rate (Vmax) |
|---|---|
| Target Compound Data | 3.7 s⁻¹ |
| Comparator Or Baseline | cGMP: 4000 s⁻¹; 8-Br-cGMP: 7.3 s⁻¹; Rp-cGMPS: <0.2 s⁻¹ |
| Quantified Difference | 1080-fold reduction vs. cGMP; 2-fold slower vs. 8-Br-cGMP; >18-fold faster vs. Rp-cGMPS |
| Conditions | cGMP phosphodiesterase from retinal rod outer segments (ROS PDEase); purified enzyme assay |
Why This Matters
This 1080-fold resistance to PDE-mediated degradation ensures sustained cGMP signaling in experimental systems containing active PDEs, preventing rapid signal termination that would otherwise confound interpretation of cGMP-dependent physiological responses.
- [1] Zimmerman AL, Yamanaka G, Eckstein F, Baylor DA, Stryer L. Interaction of hydrolysis-resistant analogs of cyclic GMP with the phosphodiesterase and light-sensitive channel of retinal rod outer segments. Proc Natl Acad Sci USA. 1985;82(24):8813-8817. View Source
